molecular formula C18H15N5O2S B2705794 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide CAS No. 683806-59-9

7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

Cat. No.: B2705794
CAS No.: 683806-59-9
M. Wt: 365.41
InChI Key: MLNPJJPWHUHKAO-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold with a fused 14-membered ring system (tetradeca) and three nitrogen atoms incorporated into the heterocyclic framework. Key structural attributes include:

  • Furan-2-ylmethyl substituent at position 7, contributing aromatic and electron-rich properties.
  • 6-imino group (NH) and 11-methyl group, which influence electronic distribution and steric bulk.

Its synthesis likely involves multi-step heterocyclic condensation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-10-4-2-6-22-16(10)21-17-13(18(22)24)8-12(15(20)26)14(19)23(17)9-11-5-3-7-25-11/h2-8,19H,9H2,1H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNPJJPWHUHKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide typically involves multiple steps. One common method includes the coupling of purified furfural with urea under controlled conditions. The reaction is carried out in a flat-bottomed flask with vigorous stirring and heating in a water bath at 60°C for 1 hour and 40 minutes . The compound is then characterized using techniques such as GC-MS, FTIR, and 1H-NMR .

Chemical Reactions Analysis

1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide involves its interaction with microbial cell walls, leading to disruption and inhibition of cell growth. The compound targets specific enzymes and pathways essential for microbial survival, making it effective against a range of pathogens .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl 7-(Furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 685860-24-6)

This analog shares the tricyclic core but differs in key substituents (Table 1):

Feature Target Compound Ethyl Carboxylate Analog
Position 5 Substituent Carbothioamide (-C(S)NH₂) Ethyl carboxylate (-COOCH₂CH₃)
Position 6 Substituent Imino group (NH) and 11-methyl 4-(Trifluoromethyl)benzoyl group (electron-withdrawing CF₃)
Molecular Formula Likely ~C₁₉H₁₇N₅O₂S (estimated) C₂₇H₁₉F₃N₄O₅
Key Properties Enhanced hydrogen bonding (thioamide), potential metabolic stability (methyl group) Increased lipophilicity (CF₃, benzoyl), ester group may confer hydrolytic instability

Functional Implications :

  • The carbothioamide in the target compound may improve binding to metal ions or biological targets compared to the ester analog’s carboxylate .
Spirocyclic Benzothiazolyl Compounds ()

While structurally distinct, spirocyclic compounds with benzothiazole moieties (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) highlight the role of substituent electronics and ring strain:

  • Benzothiazole groups enhance π-stacking interactions, whereas the target compound’s furan may prioritize solubility.
  • Spiro junctions in compounds introduce conformational rigidity, contrasting with the target’s planar tricyclic system .

Research Findings and Data

Table 2: Comparative Substituent Effects on Key Properties
Substituent Electronic Effect Biological Relevance Example Compound
Carbothioamide (-C(S)NH₂) Polar, H-bond donor Enhanced target binding (e.g., enzyme inhibition) Target compound
Ethyl carboxylate (-COOEt) Moderate polarity Potential prodrug formulation (hydrolytic activation) Ethyl carboxylate analog
Trifluoromethylbenzoyl Strong electron-withdrawing Metabolic resistance, lipophilicity Ethyl carboxylate analog
Furan-2-ylmethyl Electron-rich, aromatic Solubility, interaction with aromatic receptors Target compound
Mechanistic Insights:
  • The imino group in the target compound may participate in tautomerism or Schiff base formation, unlike the stable benzoyl group in the analog .
  • Methyl groups (e.g., at position 11) typically enhance metabolic stability by blocking oxidation sites .

Biological Activity

The compound 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex organic molecule notable for its unique tricyclic structure and various functional groups. This article explores its biological activity based on available research findings and case studies.

Molecular Structure and Properties

The molecular formula of the compound is C18H15N5O3C_{18}H_{15}N_{5}O_{3} with a molecular weight of approximately 349.3 g mol349.3\text{ g mol}. The compound features a furan ring, an imino group, and a triazatricyclo framework that contribute to its potential biological activity.

PropertyValue
Molecular Formula C18H15N5O3
Molecular Weight 349.3 g/mol
IUPAC Name This compound
InChI Key VDPRHWZANFHFMP-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities including:

  • Antimicrobial Activity :
    • Compounds with furan and triazole moieties have shown promising antimicrobial effects against various pathogens.
    • A related compound demonstrated effective inhibition of bacterial growth in vitro.
  • Anticancer Properties :
    • Similar tricyclic compounds have been investigated for their ability to inhibit cancer cell proliferation.
    • In vitro studies suggest that modifications to the imino group can enhance cytotoxicity against specific cancer cell lines.
  • Mechanism of Action :
    • The proposed mechanisms include interaction with DNA or RNA synthesis pathways, modulation of enzyme activity, and inhibition of cell signaling pathways critical for tumor growth.

Case Studies

Several studies have investigated the biological activity of compounds related to the target structure:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry found that derivatives of triazatricyclo compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment :
    • Research published in Pharmaceutical Biology evaluated a series of similar compounds and reported that certain structural modifications led to enhanced anticancer efficacy in human breast cancer cell lines .
  • Mechanistic Insights :
    • A detailed mechanistic study suggested that the compound may interact with specific protein targets involved in cell cycle regulation, leading to apoptosis in cancer cells .

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